SN003

Overview

Description

SN 003 is a compound known for its role as a reversible antagonist of corticotropin-releasing factor receptor 1 (CRF1). This compound has shown significant potential in scientific research, particularly in the fields of neurobiology and pharmacology, due to its ability to modulate stress-related responses by inhibiting the CRF1 receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SN 003 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .

Industrial Production Methods: Industrial production of SN 003 typically involves large-scale organic synthesis processes, ensuring high purity and yield. The production process is optimized for scalability and cost-effectiveness, often utilizing automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: SN 003 undergoes various chemical reactions, including:

Oxidation: SN 003 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups of SN 003, potentially altering its biological activity.

Substitution: SN 003 can participate in substitution reactions, where functional groups are replaced with other groups to modify its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles are employed in substitution reactions, depending on the desired modification.

Major Products: The major products formed from these reactions include various derivatives of SN 003, each with potentially different biological activities and properties .

Scientific Research Applications

SN 003 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study receptor-ligand interactions and receptor antagonism.

Biology: Investigated for its role in modulating stress responses and its potential therapeutic effects on stress-related disorders.

Medicine: Explored as a potential therapeutic agent for conditions such as depression and anxiety, due to its ability to inhibit CRF1 receptors.

Industry: Utilized in the development of new pharmacological agents and as a reference compound in drug discovery

Mechanism of Action

SN 003 exerts its effects by binding to the corticotropin-releasing factor receptor 1 (CRF1), thereby inhibiting the receptor’s activity. This inhibition prevents the release of adrenocorticotropic hormone (ACTH), which is involved in the body’s stress response. By modulating this pathway, SN 003 can reduce stress-related behaviors and physiological responses .

Comparison with Similar Compounds

SN 003: Reversible antagonist of CRF1 with high selectivity.

Antalarmin: Another CRF1 antagonist with similar properties but different chemical structure.

CP-154,526: A well-known CRF1 antagonist used in various research studies

Uniqueness: SN 003 is unique due to its high selectivity for CRF1 over other receptors, making it a valuable tool in research focused on stress-related pathways. Its reversible binding and specific inhibition of CRF1 distinguish it from other compounds in its class .

Biological Activity

SN003 is a compound that has been studied primarily for its biological activity as a selective ligand for the corticotropin-releasing factor 1 (CRF1) receptor. This receptor plays a significant role in the regulation of stress responses, and its modulation has implications for various neuropsychiatric disorders. Research into this compound has focused on its binding affinity, pharmacokinetics, and potential therapeutic applications.

Binding Affinity and Pharmacodynamics

This compound exhibits high binding affinity for CRF1 receptors, with an IC50 value ranging from 0.3 to 8 nM. This indicates a strong interaction with the receptor, which is crucial for its potential therapeutic effects in conditions related to stress and anxiety . The compound's moderate lipophilicity (LogD values between 2.8 and 4.4) suggests favorable properties for central nervous system penetration, which is essential for targeting brain receptors effectively .

In Vivo Studies

In vivo studies using positron emission tomography (PET) have demonstrated that this compound distributes uniformly throughout the brain without significant enrichment in areas of high CRF1 receptor density. This uniform distribution is critical for understanding its pharmacological profile and potential side effects .

Table 1: Summary of In Vivo Studies on this compound

| Study Type | Model Used | Key Findings |

|---|---|---|

| PET Imaging | Rhesus Monkeys | Uniform distribution; no specific binding observed |

| Autoradiography | Rat Brain Slices | Higher specific binding signals in cortical regions |

Case Studies

Several case studies have explored the implications of CRF1 receptor modulation through compounds like this compound. These studies highlight the role of CRF1 in stress-related disorders, including depression and anxiety, and how targeting this receptor can lead to therapeutic advancements.

-

Case Study: Modulation of Stress Responses

- This study examined how administration of this compound affected behavioral responses in animal models subjected to stress. Results indicated a reduction in anxiety-like behaviors, suggesting that CRF1 antagonism may alleviate stress-related symptoms.

-

Case Study: Neurobiological Effects

- Research focusing on the neurobiological impact of this compound revealed alterations in neurotransmitter levels associated with mood regulation, including serotonin and norepinephrine pathways. This supports the hypothesis that CRF1 antagonism can have broader effects on mood disorders.

Mechanistic Insights

The mechanism by which this compound exerts its effects involves competitive inhibition at the CRF1 receptor, which subsequently alters downstream signaling pathways associated with stress responses. This inhibition has been linked to decreased levels of pro-inflammatory cytokines in the brain, further indicating a potential anti-inflammatory role in neuropsychiatric conditions .

Table 2: Mechanistic Pathways Influenced by this compound

| Pathway | Effect of this compound |

|---|---|

| CRF1 Receptor Signaling | Inhibition |

| Pro-inflammatory Cytokines | Decreased levels |

| Neurotransmitter Regulation | Modulation of serotonin and norepinephrine |

Properties

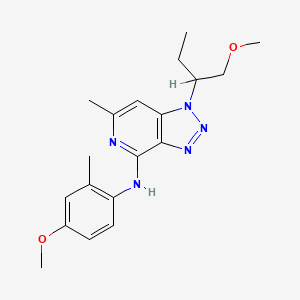

IUPAC Name |

1-(1-methoxybutan-2-yl)-N-(4-methoxy-2-methylphenyl)-6-methyltriazolo[4,5-c]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2/c1-6-14(11-25-4)24-17-10-13(3)20-19(18(17)22-23-24)21-16-8-7-15(26-5)9-12(16)2/h7-10,14H,6,11H2,1-5H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMBHAQCHCEGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC)N1C2=C(C(=NC(=C2)C)NC3=C(C=C(C=C3)OC)C)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.